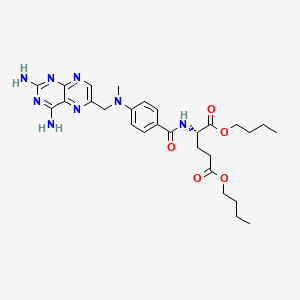
Methotrexate di-n-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methotrexate di-n-butyl ester is an antineoplastic antimetabolite with immunosuppressant properties. It is a derivative of methotrexate, a well-known chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases. This compound inhibits tetrahydrofolate dehydrogenase, preventing the formation of tetrahydrofolate, which is necessary for the synthesis of thymidylate, an essential component of DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methotrexate di-n-butyl ester can be synthesized through esterification of methotrexate. The process involves reacting methotrexate with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Methotrexate} + \text{n-Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methotrexate di-n-butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methotrexate and n-butanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Methotrexate and n-butanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methotrexate di-n-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies related to cell proliferation and apoptosis due to its antineoplastic properties.
Medicine: Investigated for its potential use in cancer therapy and as an immunosuppressant in autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Methotrexate di-n-butyl ester exerts its effects by inhibiting tetrahydrofolate dehydrogenase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition prevents the formation of thymidylate, a crucial component of DNA, thereby inhibiting DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it effective in cancer treatment .
Comparación Con Compuestos Similares
Methotrexate di-n-butyl ester is similar to other methotrexate derivatives, such as:
- Dibutyl methotrexate
- γ-Monobutyl methotrexate
- Methotrexate
Uniqueness: this compound is unique due to its specific esterification, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other methotrexate derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C28H38N8O5 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
dibutyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)/t21-/m0/s1 |
Clave InChI |
SPTBIJLJJBZGDY-NRFANRHFSA-N |
SMILES isomérico |
CCCCOC(=O)CC[C@@H](C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canónico |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


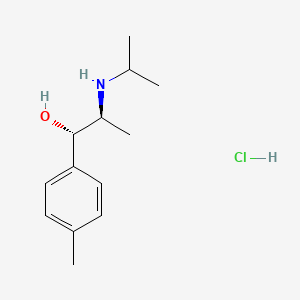
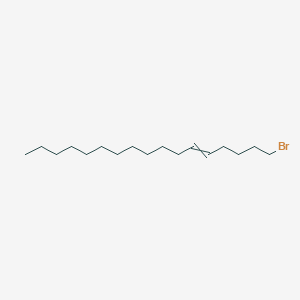
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

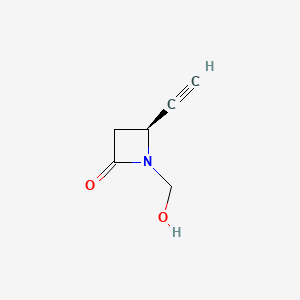
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
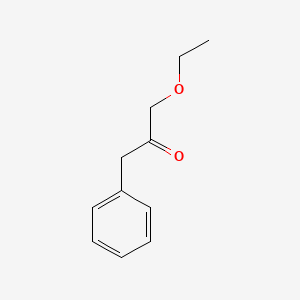
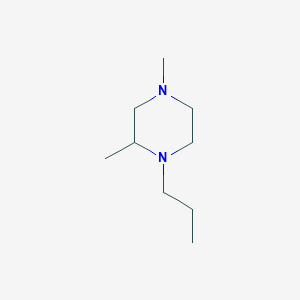
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
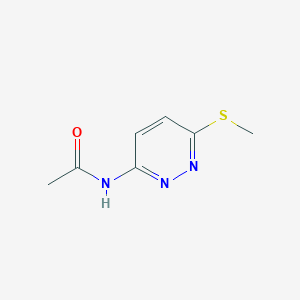
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
